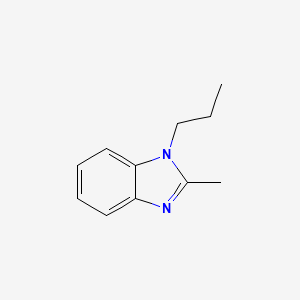

2-Methyl-1-propyl-1H-benzimidazole

Description

Contextualizing 2-Methyl-1-propyl-1H-benzimidazole within Benzimidazole (B57391) Chemistry

Benzimidazole is a bicyclic heteroaromatic compound with amphoteric properties, meaning it can act as both an acid and a base. researchgate.net The core structure is electron-rich and serves as a privileged pharmacophore in drug discovery. nih.gov The properties of benzimidazole derivatives are heavily influenced by the nature and position of their substituents.

The subject compound, this compound, features two key substitutions:

A methyl group at position 2: The C-2 position is a common site for substitution. Introducing a small alkyl group like methyl can influence the molecule's steric and electronic properties. The synthesis of 2-methyl-1H-benzimidazole is often achieved by condensing o-phenylenediamine (B120857) with acetic acid. semanticscholar.orgbanglajol.info

A propyl group at position 1: The N-1 position of the imidazole (B134444) ring is a site for alkylation. Adding an n-propyl group increases the lipophilicity of the molecule compared to its unsubstituted counterpart, 2-methylbenzimidazole (B154957). nih.gov This modification can be crucial for influencing how the molecule interacts with biological membranes and protein targets. nih.gov Studies have shown that introducing a substituent at the N-1 position generally leads to a lower melting point compared to the N-unsubstituted analog. nih.gov

The combination of these substituents creates an asymmetric molecule with specific physicochemical characteristics. Its structure is a platform for investigating how tuning lipophilicity (via the N-propyl group) and modulating the electronic environment at C-2 (via the methyl group) can impact its potential applications.

Table 1: Physicochemical Properties of Benzimidazole and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

|---|---|---|---|---|

| Benzimidazole | C₇H₆N₂ | 118.14 | 170-172 | 1.35 |

| 2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | 175-177 | 1.93 |

Data sourced from references banglajol.inforsc.orgnist.govchemeo.comchemicalbook.com. LogP values are estimates.

Historical Perspectives on the Development of Benzimidazole Synthesis and Functionalization Relevant to this compound

The history of benzimidazole synthesis dates back to 1872, when Hoebrecker first prepared a dimethylbenzimidazole derivative. semanticscholar.org The most fundamental and widely used method for creating the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions. nih.govslideshare.net

The synthesis of this compound logically follows a two-step pathway rooted in these classical methods:

Formation of the 2-methylbenzimidazole core: This is typically achieved by the condensation of o-phenylenediamine with acetic acid, often heated in the presence of a dehydrating agent like polyphosphoric acid or under acidic conditions (e.g., in dilute HCl). semanticscholar.orgnih.govbanglajol.info This reaction establishes the C-2 methyl substitution.

N-Alkylation: The subsequent introduction of the propyl group onto the nitrogen at position 1 is an N-alkylation reaction. This can be performed by treating 2-methylbenzimidazole with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. researchgate.net Modern approaches may use phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, to facilitate the reaction between the benzimidazole salt and the alkyl halide, often in a biphasic system or with a strong base like potassium hydroxide. researchgate.netgoogle.com

The development of more efficient and environmentally friendly "green" synthesis methods, utilizing catalysts like nano-Fe₂O₃ or carrying out reactions in water or under solvent-free conditions, has also been a focus of modern organic chemistry. nih.govmdpi.com These advancements are applicable to the synthesis of various substituted benzimidazoles, including this compound.

Overview of Key Research Areas Pertaining to this compound and its Analogs

While this compound is not itself the subject of extensive dedicated research, its structural analogs—particularly N-alkylated and 2-substituted benzimidazoles—have been investigated for a wide range of potential therapeutic applications. ijpsjournal.comnih.govnih.gov The biological properties of the benzimidazole system are strongly influenced by the substituents at the N-1 and C-2 positions. nih.gov Research on analogous compounds provides insight into the potential areas of interest for this compound.

Key research areas for its analogs include:

Antimicrobial and Antifungal Activity: This is one of the most widely studied properties of benzimidazoles. The antifungal activity of the scaffold was first noted in 1944. researchgate.netresearchgate.net Research has shown that N-alkylation can significantly impact antimicrobial efficacy. For instance, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivatives showed promising antibacterial and antifungal activity. nih.govnih.gov Similarly, studies on 2-(4-fluorophenyl)-1-propyl-1H-benzimidazole derivatives have demonstrated their potential as antifungal agents. researchgate.netresearchgate.net A recent study synthesized a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives and found that increasing the alkyl chain length at the N-1 position could enhance activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antiproliferative and Anticancer Activity: The benzimidazole core is a key component in several clinically approved anticancer drugs. nih.govnih.gov Research has explored how different substitutions affect this activity. A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives evaluated their antiproliferative effects against the MDA-MB-231 breast cancer cell line. nih.gov The results indicated that N-substitution with alkyl groups generally provided better antiproliferative activity than the unsubstituted parent compounds. nih.gov For example, compound 2g from the study, which features a hexyl group at N-1 and a 4-chlorophenyl group at C-2, showed significant activity. nih.gov This suggests that the lipophilicity and electronic nature of the N-1 and C-2 substituents are critical for tuning anticancer potential.

Other Biological Activities: The versatility of the benzimidazole scaffold has led to its investigation in numerous other therapeutic areas, including as anti-inflammatory, analgesic, antiviral, and antihypertensive agents. ijpsjournal.comnih.gov The anti-inflammatory properties are often linked to the inhibition of enzymes like cyclooxygenases (COX). nih.gov The specific combination of a small alkyl group at C-2 and a lipophilic propyl group at N-1 in this compound makes it a relevant structure for comparison within these broader research programs.

Table 2: Selected Research Findings on Analogs of this compound

| Analog Compound/Class | Research Area | Key Finding | Reference(s) |

|---|---|---|---|

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Antimicrobial | Showed notable antibacterial and antifungal effects, with some derivatives having a MIC of 3.12 μg/mL against tested strains. | nih.govnih.gov |

| 2-(4-fluorophenyl)-1-propyl-1H-benzimidazole derivatives | Antifungal | Active against various Candida species, with activity comparable to the drug Fluconazole. | researchgate.netresearchgate.net |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antiproliferative, Antibacterial | N-substitution with alkyl chains improved antiproliferative activity against MDA-MB-231 cells. A hexyl-substituted analog showed potent activity against MRSA. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

5805-77-6 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-methyl-1-propylbenzimidazole |

InChI |

InChI=1S/C11H14N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h4-7H,3,8H2,1-2H3 |

InChI Key |

OBOYYFMVZPXZNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=NC2=CC=CC=C21)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1 Propyl 1h Benzimidazole and Its Derivatives

Classical Approaches to 1,2-Disubstituted Benzimidazoles

Traditional methods for synthesizing the benzimidazole (B57391) core primarily rely on the condensation of an ortho-phenylenediamine with a carbonyl-containing compound. These foundational reactions, though effective, often require harsh conditions. semanticscholar.orgresearchgate.netresearchgate.net

Condensation Reactions with ortho-Phenylenediamines and Aldehydes/Carboxylic Acids

The most fundamental approach to benzimidazole synthesis involves the reaction of an o-phenylenediamine (B120857) with either a carboxylic acid or an aldehyde. ijariie.comnih.gov When using a carboxylic acid, the reaction typically requires heating, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, to facilitate dehydration and cyclization. ijariie.comcolab.wsorientjchem.org This method is versatile and can be used to produce a wide array of 2-substituted benzimidazoles. ijariie.com

The condensation with aldehydes is another widely used method. acs.orgbeilstein-journals.orgresearchgate.net This reaction can be promoted by acids, bases, or oxidizing agents. acs.org However, a common challenge with aldehyde condensation is the potential for side reactions, such as the formation of N1-benzylated benzimidazoles, which can complicate purification. acs.org The reaction is often not selective, potentially yielding both 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org

For instance, the reaction of o-phenylenediamine with various aldehydes can be catalyzed by p-Toluenesulfonic acid (p-TSOH). orientjchem.org Similarly, ammonium (B1175870) chloride has been employed as a cost-effective and environmentally friendlier catalyst for the condensation of o-phenylenediamine with aromatic acids, yielding 2-substituted benzimidazoles in good yields at temperatures between 80-90°C. semanticscholar.org

| Reactants | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| o-Phenylenediamine, Aromatic Acids | NH4Cl, 80-90°C | 2-Substituted Benzimidazoles | 72-90 | semanticscholar.org |

| o-Phenylenediamine, Aldehydes | p-TSOH | 2-Substituted Benzimidazoles | High | orientjchem.org |

| o-Phenylenediamine, Benzaldehyde | None | Mixture of 2-phenyl-1H-benzimidazole and 1-benzyl-2-phenyl-1H-benzimidazole | - | beilstein-journals.org |

Phillips-Ladenburg and Weidenhagen Reaction Modifications

The Phillips-Ladenburg and Weidenhagen reactions are cornerstone methods in benzimidazole synthesis, and many modern techniques are considered modifications of these classical approaches. semanticscholar.orgresearchgate.netresearchgate.netthieme-connect.com

The Phillips-Ladenburg synthesis specifically refers to the condensation of o-phenylenediamines with carboxylic acids in the presence of a dilute mineral acid. semanticscholar.orgcolab.wswikipedia.org This reaction is generally effective for aliphatic acids, but for aromatic acids, it often requires higher temperatures, sometimes in a sealed vessel. colab.ws

The Weidenhagen reaction involves the condensation of o-phenylenediamines with aldehydes or ketones. semanticscholar.orgresearchgate.netrsc.orgenpress-publisher.com Often, this reaction is carried out in the presence of an oxidizing agent, such as a bivalent copper salt like copper acetate (B1210297), to facilitate the final aromatization step. semanticscholar.org A significant drawback of the classical Weidenhagen reaction is the often harsh temperature conditions, which can range from 250 to 300 °C, and the resulting low yields. semanticscholar.orgresearchgate.net

Over the years, numerous modifications have been developed to improve the efficiency and mildness of both the Phillips-Ladenburg and Weidenhagen reactions. thieme-connect.com These modifications often involve the use of different catalysts and reaction conditions to overcome the limitations of the original protocols.

Modern Catalytic Strategies for Direct Synthesis and Functionalization

To address the limitations of classical methods, modern organic synthesis has focused on developing catalytic strategies that offer greater efficiency, selectivity, and functional group tolerance. These approaches often utilize transition metals but also include metal-free alternatives.

Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Cu, Rh, Ni catalysis)

Transition-metal catalysis has revolutionized the synthesis of benzimidazoles, enabling reactions to proceed under milder conditions with higher yields. nih.govrsc.org

Copper (Cu) catalysis is widely employed due to copper's low cost and stability. nih.gov Copper-catalyzed methods include intramolecular C-N bond formation and multicomponent reactions. nih.govlookchem.com For example, a one-pot synthesis of 1,2-substituted benzimidazoles can be achieved through a copper-catalyzed three-component reaction of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides. nih.govrsc.org Copper(I) oxide (Cu2O) has been used effectively for the intramolecular N-arylation to form the benzimidazole ring system in water, highlighting a more sustainable approach. lookchem.com

Rhodium (Rh) catalysis has been utilized for the C-H activation and amidation of anilines to selectively produce benzimidazole derivatives. thieme-connect.com Rhodium catalysts can also be used for the C2-alkylation of pre-formed benzimidazoles. thieme-connect.com Furthermore, heterogeneous rhodium catalysts have been developed for the synthesis of 2-alkyl-benzimidazoles from benzene-1,2-diamines and tertiary alkylamines. researchgate.net

Nickel (Ni) catalysis offers an inexpensive and efficient alternative for benzimidazole synthesis. rsc.orgsphinxsai.com Nickel-catalyzed methods include the dehydrogenative coupling of alcohols with 1,2-diaminobenzene. rsc.org Microwave-assisted, nickel-catalyzed C-N bond formation using 2-haloanilines, aldehydes, and ammonia (B1221849) has been reported as a convenient method for producing various benzimidazoles in excellent yields. organic-chemistry.orgresearchgate.net Nickel acetate and nickel-based metal-organic frameworks (Ni-MOFs) have also been shown to be effective catalysts. sphinxsai.comnih.gov

| Catalyst System | Reactants | Product Type | Key Features | References |

| CuI, TsN3 | N-substituted o-phenylenediamines, terminal alkynes | 1,2-Disubstituted benzimidazoles | Three-component coupling | nih.govrsc.org |

| Cu2O, DMEDA | N-(2-Iodophenyl)benzamidine | 2-Substituted benzimidazoles | Intramolecular N-arylation in water | lookchem.com |

| [Cp*RhCl2]2, AgSbF6 | Anilines, Dioxazolones | Benzimidazole derivatives | C-H bond amidation | thieme-connect.com |

| Rh@PS nanoparticles | Benzene-1,2-diamines, tertiary alkylamines | 2-Alkyl-benzimidazoles | Heterogeneous catalysis | researchgate.net |

| [Ni(MeTAA)] | 1,2-Diaminobenzene, Alcohols | Polysubstituted benzimidazoles | Dehydrogenative coupling | rsc.org |

| Ni(OAc)2 | o-Phenylenediamine, Benzaldehyde | 2-Phenylbenzimidazole | Mild, neutral conditions | sphinxsai.com |

| Ni-MOF | 1,2-Phenylenediamine, Aromatic aldehydes | 2-Arylbenzimidazoles | Reusable, heterogeneous catalyst | nih.gov |

Transition-Metal-Free Methodologies

In the pursuit of more sustainable and cost-effective synthetic routes, several transition-metal-free methods for benzimidazole synthesis have been developed. researchgate.netresearchgate.net These approaches often rely on the use of alternative catalysts or reaction conditions to promote cyclization.

One such method involves the condensation of o-phenylenediamines with various aldehydes in water, which can proceed in the presence of air to yield 1,2-disubstituted benzimidazoles in high yields, even on a gram scale. rsc.org Other metal-free approaches utilize reagents like hexamethyldisilazane (B44280) to facilitate the reaction between o-phenylenediamine and N,N-Dimethylformamide. nih.gov Acetic acid has also been used as a catalyst under microwave heating for the synthesis of aryl-substituted benzimidazoles, offering an environmentally friendly option. nih.gov The use of tert-butyl nitrite (B80452) in tetrahydrofuran (B95107) at room temperature allows for the rapid synthesis of 2-(4-chlorophenyl) benzimidazole from o-phenylenediamine and 4-chlorobenzaldehyde. semanticscholar.org

Green Chemistry Principles in 2-Methyl-1-propyl-1H-benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. chemmethod.comchemmethod.comijpdd.orgsphinxsai.com This shift is driven by the need for more environmentally benign and economically viable processes in the pharmaceutical industry. ijpdd.orgmdpi.com

Key aspects of green chemistry in benzimidazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG). chemmethod.comsphinxsai.commdpi.com For example, the use of water as a solvent for copper-catalyzed intramolecular C-N bond formation is a significant step towards a greener synthesis. lookchem.comsphinxsai.com

Catalysis: Employing catalysts, especially reusable heterogeneous catalysts, to improve reaction efficiency and reduce waste. ijpdd.orgmdpi.com Lewis acids are often seen as a greener alternative. ijpdd.org

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation to shorten reaction times and reduce energy consumption. chemmethod.comijpdd.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. chemmethod.com

Use of Renewable Raw Materials: Exploring the use of starting materials derived from renewable sources. mdpi.com

Several studies have demonstrated the successful application of these principles. For instance, the synthesis of benzimidazoles has been achieved using zinc triflate as an efficient catalyst in ethanol (B145695) at reflux temperature. chemmethod.com Another approach involves the condensation of o-phenylenediamine with aldehydes under solvent-free conditions. chemmethod.com The use of a metal coordinate complex like K4[Fe(CN)6] as a catalyst under solvent-free conditions also represents a green and mild method. chemmethod.com

| Green Chemistry Approach | Catalyst/Solvent | Reactants | Key Advantage | Reference |

| Green Solvent | Water | N-(2-iodoaryl) benzamidine | Environmentally benign solvent | sphinxsai.com |

| Green Solvent | PEG-400 | o-Phenylenediamine, Aldehydes | Recyclable solvent | chemmethod.com |

| Microwave Irradiation | Acetic Acid | o-Phenylenediamine, Aldehydes | Shorter reaction times, eco-friendly | chemmethod.com |

| Solvent-Free | K4[Fe(CN)6] | 1,2-Diamine, Aldehydes | Inexpensive, mild conditions | chemmethod.com |

| Lewis Acid Catalyst | Zinc triflate | o-Phenylenediamine, Aldehydes | Efficient catalysis in ethanol | chemmethod.com |

Solvent-Free and Aqueous Medium Reactions

In a move towards greener chemistry, significant efforts have been made to develop synthetic routes for benzimidazoles that minimize or eliminate the use of volatile organic solvents. One-pot, solvent-free synthesis has emerged as a highly efficient and environmentally friendly method. umich.edu This approach typically involves the direct condensation of o-phenylenediamine with an appropriate carboxylic acid or aldehyde. umich.edu

For instance, the reaction of o-phenylenediamine with acetic acid or various aldehydes can be carried out under neat conditions at elevated temperatures, often around 140°C, to produce the corresponding 2-substituted benzimidazoles in good yields. umich.edu This method is attractive due to its operational simplicity, reduced reaction times, and the absence of a catalyst in many cases. umich.edu

Aqueous media also provide an eco-friendly alternative for the synthesis of benzimidazole derivatives. The use of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability. For example, the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazole derivatives has been successfully achieved in aqueous media. nih.gov In some procedures, an oxidizing agent like sodium metabisulfite (B1197395) is used to facilitate the condensation reaction in a mixture of water and ethanol. nih.gov

Table 1: Comparison of Solvent-Free and Aqueous Medium Reactions for Benzimidazole Synthesis

| Methodology | Typical Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | o-phenylenediamine, organic acid/aldehyde | Neat, 140°C | Green synthesis, no catalyst, high yield, simple procedure | umich.edu |

| Aqueous Medium | o-phenylenediamine derivatives, aldehydes | Water/Ethanol, reflux | Eco-friendly, use of oxidizing agents | nih.gov |

Heterogeneous Catalysis and Recyclable Catalysts

The use of heterogeneous catalysts in the synthesis of benzimidazoles offers several advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. A variety of nanomaterials have been explored as efficient catalysts for these transformations. nih.govresearchgate.net

Zinc Oxide Nanoparticles (ZnO-NP): ZnO nanoparticles have been demonstrated as a mild and efficient catalyst for the synthesis of benzimidazole derivatives under solvent-free conditions. researchgate.net These mechanochemically synthesized nanoparticles facilitate the one-pot condensation of aromatic aldehydes and o-phenylenediamine, offering a green and effective route to 2-aryl benzimidazoles. researchgate.net The non-toxic and reusable nature of ZnO-NPs makes this an environmentally benign method. researchgate.net Similarly, zinc sulfide (B99878) nanoparticles (nano-ZnS) have been employed for the one-pot cyclocondensation of substituted aldehydes with o-phenylenediamines in ethanol at 70°C, resulting in high yields and short reaction times. ajgreenchem.com

Magnesium Oxide@Dendritic Fibrous Nanosilica (MgO@DFNS): Engineered MgO@DFNS has been utilized as a heterogeneous catalyst for the one-pot synthesis of 2-substituted benzimidazole derivatives. nih.gov This catalyst demonstrates high efficiency at ambient temperature, leading to clean reaction profiles and excellent yields in shorter timeframes. nih.gov The high surface area and unique textural properties of nanomaterials like MgO@DFNS contribute to their superior catalytic activity compared to conventional materials. nih.gov

Sulfonic Acid Functionalized Santa Barbara Amorphous-15 (SBA-Pr-SO3H): SBA-Pr-SO3H, a nanoporous solid acid catalyst, has been effectively used in the synthesis of 1,2-disubstituted benzimidazoles. kashanu.ac.ir This catalyst facilitates the condensation of 1,2-phenylenediamine and aromatic aldehydes under green protocol conditions. kashanu.ac.ir The use of solid acid catalysts like SBA-Pr-SO3H provides a convenient and environmentally friendly alternative to traditional acid catalysts. kashanu.ac.ir

Table 2: Performance of Heterogeneous Catalysts in Benzimidazole Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| ZnO-NP | Condensation of aldehydes and o-phenylenediamine | Solvent-free, mild conditions, reusable | researchgate.net |

| MgO@DFNS | Condensation of aldehydes and o-phenylenediamine | Ambient temperature, high yield, short reaction time | nih.gov |

| SBA-Pr-SO3H | Condensation of aldehydes and 1,2-phenylenediamine | Nanoporous solid acid, green protocol | kashanu.ac.ir |

Regioselective Synthesis and Isomer Control in N-Alkylation

The N-alkylation of unsymmetrical benzimidazoles, such as 2-methyl-1H-benzimidazole, can lead to a mixture of two regioisomers (N1 and N3 alkylated products). Controlling the regioselectivity of this reaction is a significant challenge in synthetic chemistry.

The direct alkylation of 1H-indazoles, a related heterocyclic system, often results in a mixture of N1- and N2-substituted products. beilstein-journals.org The development of regioselective protocols is therefore crucial. For instance, a method for the N-methylation of (benz)imidazoles has been developed that selectively yields the more sterically hindered and less stable regioisomer. nih.gov This process operates under very mild conditions and is compatible with a wide array of functional groups. nih.gov

The choice of base and solvent can significantly influence the regioselectivity. In the case of indazoles, sodium hydride (NaH) in tetrahydrofuran (THF) has shown excellent N1 regioselectivity. d-nb.info The steric and electronic properties of substituents on the benzimidazole ring also play a crucial role in directing the alkylation to a specific nitrogen atom. d-nb.inforesearchgate.net

For example, in the synthesis of telmisartan (B1682998) precursor, 1,7′-dimethyl-2′-propyl-2,5′-bi-1H-benzimidazole, the reaction conditions are carefully controlled to achieve the desired isomer. google.comgoogle.com The process involves the coupling of N-methyl-o-phenylene-diamine with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid. google.comgoogle.com The use of specific activating agents like 1,3,5-triazines and tertiary amines, or reaction in methanesulfonic acid with phosphorus pentoxide, allows for high yields and purity of the target isomer. google.comgoogle.com

Recent studies have also explored biocatalytic approaches for the regioselective N-methylation of functionalized benzimidazoles, offering a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net

Table 3: Factors Influencing Regioselectivity in N-Alkylation of Benzimidazoles and Analogs

| Factor | Effect on Regioselectivity | Example System | Reference |

|---|---|---|---|

| Base/Solvent System | Can favor the formation of a specific isomer. | NaH in THF for N1-alkylation of indazoles. | d-nb.info |

| Steric/Electronic Effects | Substituents on the ring direct the incoming alkyl group. | C-7 substituted indazoles can favor N2-alkylation. | d-nb.inforesearchgate.net |

| Reaction Conditions | Controlled conditions for specific isomer synthesis. | Synthesis of telmisartan precursor. | google.comgoogle.com |

| Biocatalysis | Enzymatic methylation for high regioselectivity. | N-methylation of functionalized benzimidazoles. | researchgate.net |

Reaction Chemistry and Functionalization of the 2 Methyl 1 Propyl 1h Benzimidazole Scaffold

Electrophilic and Nucleophilic Reactions on the Benzimidazole (B57391) Core

The benzimidazole core possesses distinct electronic characteristics that govern its reactivity. The N1 nitrogen atom is typically nucleophilic and π-excessive, while the N3 nitrogen is more pyridine-like and π-deficient. However, in the target molecule, the N1 position is already substituted with a propyl group.

The C2 carbon of the benzimidazole ring is the most electrophilic carbon and is susceptible to nucleophilic attack, particularly after activation. Studies on related N-substituted benzimidazoles have shown that direct deprotonation at the C2 position can be achieved using strong organolithium bases. For example, 1-(phenylthiomethyl)benzimidazole can be lithiated at the 2-position at low temperatures, allowing for reaction with various electrophiles. rsc.org This indicates that the C2-proton of 2-Methyl-1-propyl-1H-benzimidazole is acidic enough to be removed by a strong base, creating a potent nucleophile for the formation of new C-C bonds.

C-H Activation and Direct Functionalization Strategies (e.g., C2-alkylation, C2-allylation)

Modern synthetic methods have enabled the direct functionalization of the C2-H bond of N-substituted benzimidazoles, bypassing the need for pre-functionalization. These strategies offer high atom economy and provide direct access to complex derivatives.

C2-Alkylation: Rhodium(I)-catalyzed systems have been developed for the C2-selective branched alkylation of benzimidazoles with Michael acceptors. This transformation allows for the introduction of alkyl chains with complete branched selectivity, complementing other methods that yield linear products.

C2-Allylation: A highly effective method for the enantioselective C2-allylation of benzimidazoles utilizes a copper hydride (CuH)-catalyzed reaction. researchgate.net In this approach, N-activated benzimidazoles react with 1,3-diene pronucleophiles to yield C2-allylated products with excellent stereoselectivity. researchgate.net This method reverses the inherent tendency for N-allylation and is compatible with a wide range of functional groups on both the benzimidazole scaffold and the diene. researchgate.net The reaction proceeds efficiently with both electron-rich and electron-poor benzimidazoles. researchgate.net

Table 1: Examples of CuH-Catalyzed C2-Allylation of N-Activated Benzimidazoles with Dienes This table presents data for analogous N-substituted benzimidazoles to illustrate the scope of the reaction.

| Benzimidazole Substrate (N-Activated) | Diene | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| N-Piv-Benzimidazole | 1,3-Butadiene | C2-But-3-en-2-yl-benzimidazole | 80 | 96:4 |

| N-Piv-5-Methoxybenzimidazole | Isoprene | C2-(2-methylbut-3-en-2-yl)-5-methoxybenzimidazole | 91 | 96:4 |

| N-Piv-5-Chlorobenzimidazole | 1-Phenyl-1,3-butadiene | C2-(1-phenylallyl)-5-chlorobenzimidazole | 86 | 98:2 |

| N-Piv-5-(Trifluoromethyl)benzimidazole | 1-(4-Methoxyphenyl)-1,3-butadiene | C2-(1-(4-methoxyphenyl)allyl)-5-(trifluoromethyl)benzimidazole | 85 | 97:3 |

Data sourced by analogy from studies on N-Piv-protected benzimidazoles.

Modifications of the N1-Propyl and C2-Methyl Substituents

The N1-propyl and C2-methyl groups are not merely passive substituents; they can also be sites for further chemical modification.

N1-Propyl Group: The primary reaction involving this position is its installation via N-alkylation of 2-methyl-1H-benzimidazole using a suitable propylating agent like propyl bromide or iodide in the presence of a base. researchgate.net While modifications of the propyl chain itself are less common, the N-alkylation step is a critical part of the synthesis of the scaffold. It has been noted that under certain conditions, using multiple equivalents of a reactive alkyl halide can lead to N-alkylation induced ring opening of the benzimidazole core.

C2-Methyl Group: The protons on the C2-methyl group are acidic due to their position adjacent to the electron-withdrawing imine-like C=N bond of the imidazole (B134444) ring. This allows for deprotonation by a strong base, such as n-butyllithium or a lithium amide, to generate a stabilized carbanion. nih.gov This nucleophilic intermediate, a 2-(lithiomethyl)benzimidazole derivative, can then be reacted with a variety of electrophiles to introduce new functional groups. This strategy enables the extension of the carbon chain at the C2-position through reactions with:

Alkyl halides (alkylation)

Aldehydes or ketones (to form hydroxyalkyl derivatives)

Esters (to form keto derivatives)

Carbon dioxide (carboxylation)

This pathway is a powerful tool for elaborating the structure of this compound.

Derivatization at the Benzene (B151609) Ring of this compound

Nitration: The nitration of N-alkylated benzimidazoles has been studied, providing a clear precedent for the functionalization of this compound. Nitration of 1-methylbenzimidazole (B167850) with a mixture of nitric acid and sulfuric acid yields a mixture of nitro-substituted products. researchgate.net The main products are 1-methyl-6-nitrobenzimidazole (B1360024) and 1-methyl-5-nitrobenzimidazole, with other isomers like the 4-nitro and 7-nitro derivatives also being possible. researchgate.net By analogy, nitration of this compound is expected to produce a mixture of 5-nitro and 6-nitro isomers as the major products.

Halogenation: Electrophilic halogenation (e.g., with Br₂ or Cl₂) is another common method for derivatizing the benzene ring. Similar to nitration, halogenation is expected to occur at the available positions on the benzene ring, with the potential to form mono- or poly-halogenated products depending on the reaction conditions. chem-soc.si The regioselectivity will be governed by the electronic and steric influences of the fused imidazole ring and its substituents.

Theoretical and Computational Studies on 2 Methyl 1 Propyl 1h Benzimidazole

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are pivotal in determining the three-dimensional structure and conformational landscape of 2-Methyl-1-propyl-1H-benzimidazole. These calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry.

A key aspect of the conformational analysis of this compound is the isomerism of the propyl group attached to the N1 position of the benzimidazole (B57391) ring. The rotation around the N-C and C-C bonds of the propyl chain can lead to different spatial arrangements, primarily the syn and anti conformers. The relative energies of these conformers can be calculated to determine the most stable structures. For the closely related 2-propyl-1H-benzimidazole, studies have shown that the molecule can exist in different conformations due to the flexibility of the propyl chain. csic.esresearchgate.net This flexibility is expected to be present in this compound as well.

In the solid state, polymorphism has been observed for 2-propyl-1H-benzimidazole, arising from different packing arrangements and conformational variations of the propyl group. researchgate.net Theoretical calculations can elucidate the energetic differences between these polymorphs. While specific calculations for this compound are not extensively reported, data from related benzimidazole derivatives provide a strong basis for understanding its structural characteristics. For instance, DFT calculations on various N-alkylated benzimidazoles have shown that the benzimidazole ring itself is essentially planar. nih.gov

Table 1: Comparison of Calculated Bond Lengths and Angles for Related Benzimidazole Derivatives

| Parameter | 2-chloromethyl-1H-benzimidazole hydrochloride (DFT/B3LYP/6-31G(d)) nih.gov | Ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate (Experimental) nih.gov |

| N1-C2 (Å) | 1.325 | 1.378 |

| C2-N3 (Å) | 1.324 | 1.316 |

| N1-C7a (Å) | 1.386 | 1.385 |

| N3-C3a (Å) | 1.387 | 1.391 |

| C3a-C7a (Å) | 1.396 | 1.389 |

| N1-C2-N3 (°) | 112.5 | 113.1 |

This table presents data for related compounds to infer the expected structural parameters of this compound.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic properties of this compound can be effectively analyzed using computational methods to calculate reactivity descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring, indicating that this is the region most susceptible to electrophilic attack. dergipark.org.tr The LUMO, on the other hand, is also often distributed over the benzimidazole system, highlighting its ability to accept electrons. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. nih.gov In benzimidazole derivatives, the MEP typically shows negative potential (red and yellow regions) around the nitrogen atoms of the imidazole (B134444) ring, indicating these are the most likely sites for electrophilic attack and protonation. dergipark.org.trresearchgate.net The regions of positive potential (blue regions) are generally located around the hydrogen atoms.

Table 2: Calculated HOMO-LUMO Energy Gaps for Various Benzimidazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | DFT/B3LYP/6-311G(d,p) | - | - | - | dergipark.org.tr |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT/B3LYP/6–311++G (d, p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table provides examples of HOMO-LUMO energy gaps from related molecules to illustrate the typical range for benzimidazole derivatives.

Simulation of Spectroscopic Properties

Computational chemistry is a powerful tool for the simulation of spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These simulations are invaluable for the interpretation of experimental spectra and the structural elucidation of molecules like this compound.

Theoretical vibrational frequencies can be calculated using DFT methods. mdpi.comnih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. nih.gov By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. For example, in related benzimidazole derivatives, the C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹, while the C=N stretching vibration appears around 1600-1500 cm⁻¹. mdpi.com

The simulation of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. beilstein-journals.orguaeu.ac.ae These calculations can accurately predict the ¹H and ¹³C NMR spectra of a molecule. For benzimidazole derivatives, theoretical calculations have been shown to be in good agreement with experimental NMR data, aiding in the unambiguous assignment of chemical shifts, especially for the tautomeric forms of N-unsubstituted benzimidazoles. beilstein-journals.org For this compound, where tautomerism is blocked by the propyl group, the chemical shifts of the benzimidazole core can be predicted with high accuracy.

Table 3: Experimental and Theoretically Calculated ¹H NMR Chemical Shifts (ppm) for 2-methyl-1H-benzimidazole

| Proton | Experimental (DMSO-d₆) | Calculated (gas phase) | Calculated (DMSO) |

| NH | 12.3 | - | - |

| H4/H7 | 7.4-7.5 | 7.33, 7.39 | 7.50, 7.56 |

| H5/H6 | 7.1-7.2 | 7.08, 7.10 | 7.23, 7.25 |

| CH₃ | 2.5 | 2.45 | 2.55 |

Source: Adapted from a study on NH-benzimidazoles. beilstein-journals.org This data for a closely related compound provides a reference for the expected chemical shifts in this compound.

Computational Prediction of Reaction Pathways and Mechanisms

Computational methods can be employed to investigate the reaction pathways and mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction mechanism can be assessed.

Benzimidazole derivatives are known to participate in a variety of chemical reactions, including N-alkylation, electrophilic substitution on the benzene (B151609) ring, and reactions at the C2 position. For instance, the synthesis of N-alkylated benzimidazoles often involves the reaction of a benzimidazole with an alkyl halide. acs.org Computational studies can model the transition state of this S_N2 reaction to understand the factors influencing its rate and regioselectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. nih.gov For this compound, MD simulations can be used to explore the conformational space of the flexible propyl group and to understand how the molecule interacts with its environment, such as in a solvent or when bound to a biological target.

MD simulations can reveal the preferred conformations of the propyl chain and the energy barriers between them, complementing the static picture provided by quantum chemical calculations. This is particularly relevant for understanding the syn/anti isomerism of the alkyl group.

Furthermore, MD simulations are widely used to study the interactions between small molecules and proteins. nih.gov Given the biological importance of many benzimidazole derivatives, MD simulations of this compound interacting with a target protein could elucidate the binding mode and the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. This information is crucial for structure-based drug design.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1 Propyl 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the 2-Methyl-1-propyl-1H-benzimidazole molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole, shows characteristic signals for the propyl group: a triplet for the terminal methyl protons, a multiplet for the methylene (B1212753) protons adjacent to the methyl group, and another multiplet for the methylene protons attached to the benzimidazole (B57391) ring. diva-portal.org Similarly, for this compound, one would expect distinct signals corresponding to the methyl group at the 2-position, the three sets of protons of the propyl group at the 1-position, and the aromatic protons of the benzimidazole ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. For instance, in 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole, the carbon signals for the propyl group are well-resolved. diva-portal.org The spectrum of this compound would display unique resonances for the methyl carbon, the three propyl carbons, and the carbons of the benzimidazole core. The chemical shifts are sensitive to the electronic environment, allowing for precise assignment. The phenomenon of tautomerism in benzimidazoles can influence the number and broadness of signals in ¹³C NMR spectra, particularly for the C4/C7 and C3a/C7a carbons. mdpi.comarabjchem.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between protons and carbons, leading to a complete and unambiguous assignment of the entire molecule. While specific stereochemical elucidation is not directly applicable to this achiral molecule, these techniques confirm the substitution pattern and conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is a representation of expected chemical shifts based on related structures. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.6 | ~14 |

| N-CH₂-CH₂-CH₃ | ~4.1 (t) | ~45 |

| N-CH₂-CH₂-CH₃ | ~1.8 (sextet) | ~23 |

| N-CH₂-CH₂-CH₃ | ~0.9 (t) | ~11 |

| Benzimidazole Aromatic-H | 7.2 - 7.8 (m) | 110 - 143 |

| Benzimidazole C2 | - | ~152 |

Note: t = triplet, sextet = sextet, m = multiplet

Mass Spectrometry Techniques for Complex Mixture Analysis and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. ias.ac.in

Electrospray ionization (ESI) is a soft ionization technique commonly used for benzimidazole derivatives, often resulting in the observation of the protonated molecule, [M+H]⁺. diva-portal.org Fragmentation of this ion in the mass spectrometer (MS/MS) can provide valuable structural information. The fragmentation pathways of benzimidazoles are influenced by the substituents on the ring system. For 2-propylbenzimidazole, the MS/MS spectrum of the [M+H]⁺ precursor ion at m/z 161.1 shows major fragment ions at m/z 132.1 and 119.1, corresponding to the loss of an ethyl group and the entire propyl group, respectively. nih.gov Similar fragmentation patterns would be expected for this compound, with characteristic losses of fragments from the propyl chain.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile compounds like this compound, allowing for its separation from complex mixtures and subsequent identification based on its mass spectrum. spectrabase.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 175.12 |

| Key Fragmentation Ions (m/z) | Loss of methyl, ethyl, and propyl fragments |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of a silver(I) complex containing a derivative, 1-[(2-propyl-1H-benzimidazole-1-yl)methyl]-1H-benzotriazole, has been reported, revealing a monoclinic crystal system with a P2₁/c space group. researchgate.net

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzimidazole ring system and the conformation of the propyl group in the solid state. researchgate.net The crystal packing would be stabilized by intermolecular interactions such as van der Waals forces and potentially weak C-H···π interactions. nih.gov The analysis of crystal structures of related benzimidazoles, like 2-propyl-1H-benzimidazole, has shown the presence of multiple independent molecules in the asymmetric unit with different conformations of the alkyl group. researchgate.net This highlights the conformational flexibility that can be present in the solid state.

Table 3: Illustrative Crystallographic Data for a Related Benzimidazole Derivative

Data for poly[(μ₂-nitrato-κ³O,O′:O′′)(μ₂-1-[(2-propyl-1H-benzimidazole-1-yl)methyl]-1H-benzotriazole-k²N:N′)silver(I)]. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7281(3) |

| b (Å) | 18.8761(6) |

| c (Å) | 10.3243(4) |

| β (°) | 105.789(4) |

| Volume (ų) | 1826.91(11) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration (if tautomerism allows its presence) typically appears in the region of 3400-3200 cm⁻¹. orientjchem.org The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and propyl groups appear in the 2960-2850 cm⁻¹ range. The C=N stretching vibration of the imidazole (B134444) ring is expected around 1620-1580 cm⁻¹, and the C=C stretching vibrations of the benzene (B151609) ring are typically found in the 1600-1450 cm⁻¹ region. esisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The spectrum is often dominated by vibrations of the non-polar bonds and the aromatic ring system. The symmetric breathing vibration of the benzimidazole ring is a characteristic Raman band. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental FT-IR and Raman bands. esisresearch.orgdergipark.org.tr

Table 4: Key Vibrational Frequencies for Benzimidazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3400 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| C=N Stretch | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* electronic transitions within the benzimidazole ring system. Benzimidazole itself exhibits absorption maxima around 243, 274, and 279 nm. nih.gov The substitution with methyl and propyl groups may cause a slight shift in the position and intensity of these bands. Studies on related bisbenzimidazoles have shown absorption maxima in the range of 347-355 nm. nih.gov

Fluorescence Spectroscopy: Many benzimidazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum and quantum yield, provides information about the excited state properties of the molecule. The interaction of benzimidazoles with other molecules, such as DNA, can lead to changes in their photophysical properties, which can be monitored by fluorescence spectroscopy. nih.gov

Table 5: Electronic Absorption Data for Benzimidazole Derivatives

| Compound | Absorption Maxima (λ_max, nm) |

| Benzimidazole | 243, 274, 279 nih.gov |

| Bisbenzimidazole Derivatives | 347 - 355 nih.gov |

Applications of 2 Methyl 1 Propyl 1h Benzimidazole in Chemical Science and Technology

Role as Ligands in Coordination Chemistry

The nitrogen atoms in the imidazole (B134444) ring of 2-Methyl-1-propyl-1H-benzimidazole make it an excellent ligand for coordinating with a wide range of metal ions. The N-propyl group enhances its lipophilicity, influencing the solubility and crystal packing of its metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Zn(II), Co(II) complexes)

The synthesis of metal complexes with benzimidazole-derived ligands is typically achieved through the reaction of the corresponding ligand with a metal salt in a suitable solvent. researchgate.net For this compound, complexes with transition metals such as zinc(II) and cobalt(II) can be prepared by reacting it with metal chlorides or acetates in solvents like ethanol (B145695) or dimethylformamide (DMF). researchgate.netacs.org

The general synthetic route involves dissolving the benzimidazole (B57391) derivative and the metal salt, often in a 2:1 ligand-to-metal molar ratio, and stirring the solution, sometimes with heating, to facilitate the complex formation. researchgate.net The resulting complexes can be isolated as crystalline solids upon cooling or solvent evaporation.

Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A noticeable shift in the stretching frequency of the C=N bond in the imidazole ring is a key indicator of complexation. thieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II). acs.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion and the ligand-to-metal charge transfer bands. researchgate.net

Mass Spectrometry: This helps in confirming the molecular weight and stoichiometry of the synthesized complexes. nih.gov

Single-Crystal X-ray Diffraction: This powerful technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. acs.org

| Technique | Observation | Information Gained |

|---|---|---|

| FT-IR | Shift in ν(C=N) stretching frequency | Confirmation of ligand-metal coordination thieme-connect.com |

| NMR (1H, 13C) | Changes in chemical shifts of ligand protons/carbons | Structural elucidation of diamagnetic complexes acs.org |

| UV-Vis | Appearance of new absorption bands (d-d transitions, LMCT) | Information on electronic structure and coordination environment researchgate.net |

| Mass Spectrometry | Molecular ion peak corresponding to the complex | Confirmation of molecular formula and stoichiometry nih.gov |

| X-ray Diffraction | 3D crystal structure | Precise bond lengths, angles, and coordination geometry acs.org |

Investigation of Coordination Modes and Geometries

This compound typically acts as a monodentate ligand, coordinating to the metal center through the sp2-hybridized nitrogen atom (N3) of the imidazole ring. The steric bulk of the methyl group at the C-2 position and the propyl group at the N-1 position can influence the number of ligands that can coordinate to a single metal ion and the resulting geometry.

Studies on related benzimidazole complexes have revealed various coordination geometries:

Zn(II) Complexes: Zinc(II) complexes with N-substituted benzimidazole ligands commonly exhibit a four-coordinate, distorted tetrahedral geometry, especially with halide co-ligands, forming complexes of the type [Zn(ligand)2Cl2]. rsc.org

Co(II) Complexes: Cobalt(II) can form complexes with different geometries depending on the specific ligands and reaction conditions. Both distorted tetrahedral and five-coordinate trigonal bipyramidal geometries have been reported for Co(II) complexes with benzimidazole-based ligands. rsc.orgsmolecule.com In a five-coordinate complex, the geometry is defined by the arrangement of the donor atoms from the ligands around the central cobalt ion. smolecule.com

The specific bond angles and distances determined by X-ray crystallography are crucial for precisely defining these geometries. For instance, in a distorted trigonal bipyramidal Co(II) complex, the axial N-Co-N angle would deviate from the ideal 180°. smolecule.com

| Metal Ion | Coordination Number | Typical Geometry | Example Complex Type |

|---|---|---|---|

| Zn(II) | 4 | Distorted Tetrahedral | [Zn(ligand)2Cl2] rsc.org |

| Co(II) | 4 | Distorted Tetrahedral | [Co(ligand)2Cl2] rsc.org |

| 5 | Trigonal Bipyramidal | [Co(ligand)4(X)]n+smolecule.com |

Catalytic Applications of this compound-Based Systems

The structural features of this compound make it a candidate for incorporation into various catalytic systems, either as a precursor to an organocatalyst or as a building block in heterogeneous catalysts.

Organocatalysis

While direct use of this compound as an organocatalyst is not widely documented, it serves as a key precursor for the generation of N-Heterocyclic Carbenes (NHCs). NHCs are a powerful class of organocatalysts used in a variety of chemical transformations. researchgate.net

The process involves the quaternization of the benzimidazole by alkylation at the N3 position, followed by deprotonation of the C2 carbon to generate the carbene. Although this would require a different synthetic strategy starting from 2-methylbenzimidazole (B154957), the underlying benzimidazole structure is fundamental. These NHC catalysts are known to mediate umpolung (inversion of polarity) reactions, enabling aldehydes to function as acyl anion equivalents. researchgate.net The development of chiral benzimidazole-based NHCs is also a significant area of research for asymmetric catalysis. acs.org

Metal-Organic Frameworks and Heterogeneous Catalysis

Benzimidazole derivatives are valuable linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. These materials are of great interest as heterogeneous catalysts due to their high surface area and tunable structures.

This compound can be incorporated into MOF structures, where the benzimidazole unit coordinates with the metal centers (e.g., Zn(II), Ti(IV), Fe(III)) to form the framework.

Catalytic Activity: MOFs containing benzimidazole linkers have been shown to be effective heterogeneous catalysts for various organic reactions. For example, an NH2-MIL-125(Ti) MOF has been used for the synthesis of other benzimidazole and benzothiazole (B30560) derivatives through oxidative cyclization. Similarly, MIL-53(Fe) has been employed as a reusable catalyst for synthesizing 2-aryl-1H-benzimidazoles. The catalytic activity often arises from the Lewis acidic metal sites within the MOF structure.

Reusability: A key advantage of these MOF-based catalysts is their heterogeneity, which allows for easy separation from the reaction mixture by filtration and subsequent reuse without a significant loss of catalytic activity.

Applications in Materials Science

The properties of this compound and its derivatives extend to the field of materials science, where they are explored for their solid-state properties and as components of functional materials.

Polymorphism: The simpler analogue, 2-propyl-1H-benzimidazole, exhibits interesting polymorphic behavior, meaning it can exist in different crystal structures. This phenomenon is critical in materials science and pharmaceuticals, as different polymorphs can have distinct physical properties such as solubility and stability. Studies have shown that temperature changes can induce irreversible phase transitions between different polymorphic forms. researchgate.net

Fluorescent Materials: Benzimidazole derivatives often exhibit favorable fluorescence properties. This suggests their potential application in the development of functional materials like chemical sensors or organic light-emitting diodes (OLEDs).

Adsorbents: MOFs constructed from benzimidazole linkers have shown promise as advanced adsorbent materials. For instance, a zinc(II)-2-phenyl benzimidazole framework (ZPBIF-1) has demonstrated a high capacity for removing organic dyes from aqueous solutions, highlighting its potential for environmental remediation applications.

Development of Organic Electronic Materials

The benzimidazole scaffold is a significant heterocyclic motif in the design of organic electronic materials due to its inherent charge transport properties and thermal stability. While direct research on this compound in this specific application is not extensively documented in publicly available literature, the broader family of benzimidazole derivatives has shown considerable promise in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs).

The electronic properties of benzimidazole derivatives can be tailored by introducing different substituents at the N-1 and C-2 positions. For instance, the photophysical properties of 2-(5-phenylindol-3-yl)benzimidazoles have been investigated, revealing their potential as fluorescent materials. rsc.org The study demonstrated that modifications on the benzimidazole and indole (B1671886) rings influence the absorption and fluorescence spectra of the compounds. rsc.org This tunability is a key attribute for developing new materials for OLEDs, where different colors and efficiencies are required.

Research on polycyclic benzimidazole derivatives has highlighted their potential as organic semiconductors. nih.gov A solvent-free "green" synthesis method has been developed to produce these materials, which were then purified by train sublimation, a technique common in the fabrication of organic electronic devices. nih.gov The optical and electrochemical properties of these polycyclic benzimidazoles were also described, underscoring their relevance in the field. nih.gov

The development of coordination polymers using benzimidazole ligands further expands their application in materials science. For example, 2-(imidazol-1-yl)methyl-1H-benzimidazole has been used to synthesize coordination polymers with zinc, which exhibit interesting luminescent properties. evitachem.com Such materials could find use in the development of novel light-emitting devices or sensors.

While the direct application of this compound in organic electronics remains an area for further exploration, the established properties of its structural analogs suggest its potential as a building block for new electronic materials. The N-propyl group can enhance solubility and influence molecular packing, while the 2-methyl group can be further functionalized to tune the electronic characteristics.

Components in Sensors and Probes

Benzimidazole derivatives have emerged as versatile platforms for the development of fluorescent sensors and probes for various analytes due to their favorable photophysical properties and the ability of the benzimidazole nitrogen atoms to interact with target species. Although specific studies on this compound as a sensor are not widely reported, research on related compounds illustrates the potential of this chemical class.

A notable example is the development of a fluorescent probe for cysteine detection based on a 2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide (ABIA) structure. nih.gov This probe demonstrated high selectivity and a rapid response time for cysteine over other biothiols. nih.gov The sensing mechanism involves a Michael addition of the cysteine mercapto group to the acrylamide (B121943) moiety, which restricts intramolecular charge transfer (ICT) and leads to a "turn-on" fluorescence response. nih.gov The benzimidazole core in this probe provides the fundamental fluorophoric unit.

Another study details a 2-(2-Hydroxyphenyl)-1H-benzimidazole-based fluorescence sensor, BITQ, designed to target boronic acids, which has applications in boron neutron capture therapy (BNCT). rsc.org This sensor exhibits a significant and selective fluorescence enhancement upon reaction with boronic acids, with a rapid response time. rsc.org The interaction between the benzimidazole derivative and the boronic acid is key to the sensing mechanism.

The photophysical properties of benzimidazole and its homologs are sensitive to substituents and the solvent environment. acs.org This sensitivity can be harnessed to design sensors where the binding of an analyte perturbs the electronic structure of the benzimidazole ring system, resulting in a detectable change in fluorescence or absorption. The N-propyl and 2-methyl groups of this compound could be strategically utilized to modulate its solubility and photophysical properties for specific sensing applications.

The following table summarizes the performance of a benzimidazole-based fluorescent probe for cysteine detection:

| Probe | Analyte | Detection Limit | Response Time | Reference |

| ABIA | Cysteine | 16.3 nM | 1 min | nih.gov |

Utilization as Synthetic Intermediates for Non-Prohibited Compounds

Benzimidazole and its derivatives, including this compound, are valuable synthetic intermediates in the preparation of a wide range of non-prohibited compounds, particularly those with biological activity. rsc.orgacs.org The benzimidazole core is a privileged scaffold in medicinal chemistry, and functionalization at the N-1 and C-2 positions allows for the generation of diverse molecular architectures. acs.orgnih.govnih.gov

The synthesis of 2-substituted benzimidazoles can be achieved through various methods, such as the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes. acs.orgumich.edu For instance, 2-propyl-1H-benzo[d]imidazole has been synthesized via the condensation of o-phenylenediamine with an appropriate aldehyde. rsc.org This indicates that this compound can be synthesized from o-phenylenediamine and an appropriate propionyl derivative.

Once formed, this compound can serve as a starting material for further chemical modifications. The nitrogen atom at the 1-position can undergo various reactions, including N-alkylation. The methyl group at the 2-position can also be a site for functionalization. For example, 2-methyl benzimidazole has been used as a starting material to synthesize ethyl (2-methyl-1H-benzimidazol-1-yl) acetate (B1210297) by reacting it with ethyl chloroacetate. nih.gov This intermediate can then be further elaborated to produce a variety of amide and hydrazide derivatives with potential anti-inflammatory properties. nih.gov

The following table provides examples of non-prohibited compounds synthesized from benzimidazole-based intermediates:

| Starting Intermediate | Reactant | Product | Potential Application | Reference |

| 2-Methyl benzimidazole | Ethyl chloroacetate | Ethyl (2-methyl-1H-benzimidazol-1-yl) acetate | Intermediate for anti-inflammatory agents | nih.gov |

| o-Phenylenediamine | Aromatic aldehydes | 2-Aryl-1-arylmethyl-1H-benzimidazoles | Biologically active compounds | nih.gov |

| 4-cyano-1,2-phenylenediamine | Substituted benzaldehydes | 2-Aryl-5-cyano-1H-benzimidazoles | Intermediates for anticancer agents | acs.org |

These examples highlight the versatility of the benzimidazole scaffold as a synthetic intermediate. By analogy, this compound can be envisioned as a valuable building block for the synthesis of novel, non-prohibited compounds with a range of potential applications in materials science and medicinal chemistry.

Design and Synthesis of Novel Analogs and Derivatives of 2 Methyl 1 Propyl 1h Benzimidazole

Strategies for Structural Diversification of the Benzimidazole (B57391) Scaffold

The diversification of the benzimidazole core is a key strategy for creating libraries of compounds with a wide range of functionalities. nih.gov The inherent structure of benzimidazole, being a structural isostere of naturally occurring purines and indoles, allows its derivatives to interact favorably with a variety of biological receptors. frontiersin.org This has driven extensive research into creating novel benzimidazole-based molecules.

Key diversification strategies include:

Core Synthesis Variation: The foundational method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent, such as an aldehyde, ester, or nitrile. nih.govbanglajol.info Varying the components in this condensation reaction is the most direct way to introduce diversity. For instance, using different carboxylic acids or aldehydes leads to diverse substituents at the C2 position.

Hybrid Molecule Synthesis: A modern and highly effective strategy involves creating hybrid molecules by linking the benzimidazole scaffold to other heterocyclic systems. This approach combines the favorable properties of both moieties. Examples include the synthesis of benzimidazole-triazole, benzimidazole-oxadiazole, and benzimidazole-thiadiazole hybrids. frontiersin.orgresearchgate.netresearchgate.net These hybrid structures can act as multi-target agents in drug discovery.

Scaffold Derivation from Other Bioactive Molecules: Researchers have successfully synthesized unique benzimidazoles by deriving them from scaffolds of other biologically active molecules like indoles, fatty acids, and α-amino acids. nih.gov This approach provides panels of structurally diverse compounds for screening.

Liquid-Phase Combinatorial Synthesis: To efficiently generate a multitude of derivatives, liquid-phase combinatorial synthesis (LPCS) has been employed. acs.orgnih.gov This technique often uses a soluble polymer support, like polyethylene (B3416737) glycol (PEG), which allows for reactions to occur in a homogeneous solution while simplifying the purification process. acs.orgscispace.com By exploiting multiple sites of chemical diversity on the benzimidazole precursor, vast libraries can be constructed. acs.org

Systematic Variation of N1-Alkyl and C2-Alkyl/Aryl Substituents

The properties of 2-Methyl-1-propyl-1H-benzimidazole are largely defined by the methyl group at the C2 position and the propyl group at the N1 position. Systematic variation of these substituents is a cornerstone of analog design to modulate lipophilicity, steric profile, and electronic properties.

N1-Substituent Variation: The N1 position of the benzimidazole ring is readily functionalized. A common and effective method is the N-alkylation of a pre-formed benzimidazole ring using various functionalized halides (e.g., alkyl, benzyl (B1604629) halides) in the presence of a base. tsijournals.com The regioselective introduction of these groups is crucial as it can significantly alter the biological activity of the resulting compounds. nih.gov Copper-catalyzed C-N bond formation protocols have been developed for the efficient one-pot synthesis of N-alkylated benzimidazoles, showcasing a broad substrate scope with readily available alkyl halides. nih.gov

C2-Substituent Variation: The substituent at the C2 position is typically introduced during the initial ring formation.

C2-Alkyl Groups: Condensation of o-phenylenediamine with aliphatic carboxylic acids is the classic route. For example, using acetic acid yields a 2-methyl group, as seen in the parent compound. banglajol.inforesearchgate.net

C2-Aryl Groups: To introduce aromatic substituents, aromatic aldehydes are condensed with o-phenylenediamine. researchgate.net This reaction can be promoted by various catalysts under mild conditions. researchgate.net

C2-Thioalkyl Groups: For further functionalization, derivatives like 2-mercaptobenzimidazole (B194830) can be used. Alkylation of the thiol group, followed by N-alkylation, provides access to a wide range of 1,2-disubstituted analogs. tsijournals.com

The following table summarizes various synthetic approaches for modifying the N1 and C2 positions.

Table 1: Systematic Variation of Substituents on the Benzimidazole Scaffold

| Position | Substituent Type | Synthetic Method/Reagents | Purpose/Advantage |

|---|---|---|---|

| N1 | Alkyl, Functionalized Alkyl | N-alkylation with functionalized halides in a basic medium. tsijournals.com | Direct and versatile method for introducing a wide range of N1-substituents. |

| N1 | Alkyl | One-pot, copper-catalyzed C-N bond formation with alkyl halides. nih.gov | Streamlined, efficient synthesis with broad substrate scope. |

| C2 | Methyl | Condensation of o-phenylenediamine with glacial acetic acid. banglajol.info | Classic, high-yield method for introducing a C2-methyl group. |

| C2 | Aryl | Condensation of o-phenylenediamine with various aromatic aldehydes. researchgate.net | Introduces aromatic systems, often for π-stacking interactions or further functionalization. |

| C2 | Thioalkyl | Alkylation of 2-mercaptobenzimidazole derivatives. tsijournals.comscirp.org | Creates a functional handle for further diversification at the C2 position. |

Rational Design of Derivatives for Specific Chemical Properties

Rational design involves the deliberate modification of a chemical structure to achieve a desired property. This approach moves beyond random screening to a more targeted and efficient discovery process. For benzimidazole derivatives, this has been applied to enhance catalytic efficiency and to create tailored photophysical properties.

Tailored Photophysical Properties: The benzimidazole scaffold can be incorporated into larger molecular systems designed for specific optical or electronic applications. Rational design principles, such as those used for creating multifunctional benzothiadiazole derivatives, can be applied. nih.gov By creating molecules with donor-acceptor architectures, properties like solvatochromism (color change with solvent polarity) can be engineered. Such compounds have potential applications as optical waveguides or as semiconductors in organic field-effect transistors (OFETs). nih.gov Furthermore, advanced strategies from the field of photopharmacology, which involve integrating molecular photoswitches into a drug's structure to control its activity with light, could be applied to benzimidazole derivatives to create light-controllable agents. researchgate.net

The table below highlights examples of rational design strategies for benzimidazole derivatives.

Table 2: Rational Design of Benzimidazole Derivatives for Specific Properties

| Target Property | Design Strategy | Resulting Compound/Scaffold | Rationale |

|---|---|---|---|

| Improved Catalytic Efficiency | Use of a Lewis acid catalyst (Er(OTf)₃) to selectively activate reagents. beilstein-journals.org | 1,2-disubstituted benzimidazoles | The catalyst selectively coordinates with electron-rich aldehydes, directing the reaction pathway to a single major product. beilstein-journals.org |

| Anticancer Activity | Creation of hybrid molecules to inhibit multiple biological targets. researchgate.net | Benzimidazole-triazole hybrids | Designed as multi-target inhibitors of enzymes like EGFR and VEGFR-2, which are crucial in cancer progression. researchgate.net |

| Enzyme Inhibition | Structure-based design using pharmacophore models and chain elongation. nih.gov | 5-carboxy-benzimidazoles with elongated side chains | Replacing a ring position with a polar group and optimizing chain length to enhance binding affinity to the target enzyme (SphK1). nih.gov |

| Photophysical Properties | Creation of a multidonor system attached to an electron-accepting core. nih.gov | Donor-benzothiadiazole-donor | Engineering a molecule with specific electronic properties for applications in photonics and electronics, such as optical waveguides. nih.gov |

Combinatorial and High-Throughput Synthesis Approaches

To explore the vast chemical space accessible from the benzimidazole scaffold, combinatorial and high-throughput synthesis methods are indispensable. These techniques enable the rapid generation of large libraries of compounds for screening and optimization.

Liquid-Phase Combinatorial Synthesis (LPCS): This method utilizes a soluble polymer support, such as polyethylene glycol (PEG), to which the initial reactant is attached. acs.orgnih.gov All subsequent reaction steps are carried out in solution, and the polymer-bound product is easily precipitated and purified by washing away excess reagents and byproducts. acs.orgscispace.com This approach has been successfully used to create diverse benzimidazole libraries by introducing diversity at two or more points on the scaffold. acs.org

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions. nih.gov One-pot, microwave-assisted synthesis of benzimidazoles from diamines and carboxylic acids provides a practical and highly efficient method for high-throughput synthesis. capes.gov.brresearchgate.net This technique dramatically reduces reaction times from hours to minutes.

DNA-Encoded Library Technology (ELT): Representing a pinnacle of combinatorial chemistry, ELT links chemical synthesis with the power of genetics. acs.org A process of alternating parallel synthesis is used to build a chemical compound while simultaneously constructing a unique DNA sequence that encodes its structure. This has been used to create a DNA-encoded benzimidazole library containing 320 million distinct members, leading to the discovery of potent and specific new drug candidates. acs.org

Accelerated Microdroplet Synthesis: A novel, metal-free, high-throughput method involves reacting aromatic diamines and carboxylic acids in electrostatically charged microdroplets generated by an electrospray source. prf.orgrsc.org Reactions are accelerated by orders of magnitude compared to bulk synthesis and occur under ambient conditions, offering a green and rapid route to benzimidazole derivatives. rsc.org

The following table compares these advanced synthesis approaches.

Table 3: High-Throughput and Combinatorial Synthesis Approaches for Benzimidazole Libraries

| Method | Key Features | Advantages |

|---|---|---|

| Liquid-Phase Combinatorial Synthesis (LPCS) | Utilizes a soluble polymer (PEG) support. acs.orgnih.gov | Homogeneous reaction conditions, simplified purification via precipitation. acs.org |